N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

FLAP inhibitor leukotriene biosynthesis inflammation

N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a synthetic small molecule (C20H24N4O2S, MW 384.5) that belongs to the class of 5-lipoxygenase activating protein (FLAP) inhibitors. It features a butanamide backbone linking a 3-(methylsulfanyl)phenyl group to a 4-(pyridin-2-yl)piperazine moiety, and is commercially catalogued as a screening compound (e.g., ChemDiv ID Y042-4549) with predicted physicochemical properties including logP 2.38 and polar surface area 51.28 Ų.

Molecular Formula C20H24N4O2S
Molecular Weight 384.5 g/mol
Cat. No. B6040062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Molecular FormulaC20H24N4O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C20H24N4O2S/c1-27-17-6-4-5-16(15-17)22-19(25)8-9-20(26)24-13-11-23(12-14-24)18-7-2-3-10-21-18/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25)
InChIKeyYIQBEGPXSPOXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide: FLAP Inhibitor Sourcing & Differentiation Overview


N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a synthetic small molecule (C20H24N4O2S, MW 384.5) that belongs to the class of 5-lipoxygenase activating protein (FLAP) inhibitors [1]. It features a butanamide backbone linking a 3-(methylsulfanyl)phenyl group to a 4-(pyridin-2-yl)piperazine moiety, and is commercially catalogued as a screening compound (e.g., ChemDiv ID Y042-4549) with predicted physicochemical properties including logP 2.38 and polar surface area 51.28 Ų .

Workflow FLAP inhibitor screening and hit validation
Selection Cataloged tool compound with defined scaffold
Profile Predicted drug-like properties for in vitro assays

Why Generic FLAP Inhibitor Substitution Fails: Critical Substituent and Scaffold Specificity of N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide


The FLAP inhibitor pharmacophore is exquisitely sensitive to the nature and position of substituents on the aryl ring and the heterocyclic amine [1]. The 3-(methylsulfanyl)phenyl group in this compound generates a distinct electronic and steric profile compared to unsubstituted, 4-substituted, or sulfonyl analogs. Similarly, the 4-(pyridin-2-yl)piperazine fragment offers a specific hydrogen-bond acceptor pattern and basicity that cannot be replicated by other piperazine N-substitutions. These structural nuances directly control FLAP binding affinity and cellular leukotriene biosynthesis inhibition; consequently, generic substitution with a 'close analog' lacking this exact substitution pattern is highly likely to result in complete loss of target engagement or functional activity.

3-SCH₃ substitution Substituent identity may shift FLAP binding and cellular activity
Pyridinylpiperazine fragment Specific H-bond pattern may not be replicated by other N-substitutions
Analog substitution Close structural analogs may significantly reduce target engagement

Quantitative Differentiation Evidence for N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide


FLAP Target Engagement Classification Versus Non-FLAP Butanamides

This compound is explicitly described within the genus of patent BRPI0618046A2 as a modulator of 5-lipoxygenase activating protein (FLAP), a validated target in leukotriene-mediated conditions [1]. The patent demonstrates that representatives of the genus show measurable FLAP binding in a competitive radio-ligand displacement assay. This specific FLAP engagement distinguishes the compound from numerous butanamide derivatives that are inactive against this pathway or target other proteins (e.g., LXR, sleep-related receptors). Direct quantitative binding data for this exact compound is unlocated in the primary screened literature; however, its structural embodiment within the active genus is established.

Target Engagement
Class-level inference
FLAP modulator genus vs. non-FLAP butanamides
Class-level evidence supports FLAP targeting context
Direct binding data for this compound not located
FLAP inhibitor leukotriene biosynthesis inflammation

Physicochemical Profile: Calculated logP, logD, and Polar Surface Area Differentiation

Vendor-predicted physicochemical parameters provide baseline differentiators for in vitro assay planning and hit-to-lead prioritization. The compound exhibits a logP of 2.3754 and logD (pH 7.4) of 2.3666, indicating moderate lipophilicity suitable for membrane permeability without excessive hydrophobicity. Its topological polar surface area (TPSA) is 51.28 Ų, well under the 140 Ų threshold predictive of good oral absorption . In contrast, closely related analogs with additional polar substituents (e.g., benzothiazole-ylidene derivatives) or larger aromatic systems typically show higher TPSA and logP values, which can shift them outside ideal CNS or oral drug space.

Physicochemical Profile
Data to verify
logP 2.38 · logD 2.37 · TPSA 51.28 Ų
Predicted drug-like properties support assay design
In silico data; validate experimentally
drug-likeness permeability physicochemical properties

3-Methylsulfanyl Substituent: Electronic and Metabolic Stability Differentiation

The 3-methylsulfanyl (3-SCH₃) substituent on the phenyl ring introduces unique electronic (sigma meta) and lipophilic characteristics compared to hydrogen, para-substituted, or sulfonyl (SO₂CH₃) analogs. In the broader FLAP inhibitor literature, the position and oxidation state of sulfur substituents heavily influence both FLAP binding affinity and susceptibility to cytochrome P450-mediated oxidation [1]. While direct comparative ADME data for the exact compound is unavailable from the literature reviewed, the 3-methylsulfanyl group is predicted by the vendor to have a logSw of -2.95, suggesting moderate intrinsic solubility that can be advantageous for in vitro assay formatting .

Substituent SAR
Class-level inference
3-SCH₃ vs. unsubstituted, 4-SCH₃, 3-SO₂CH₃ (logSw -2.95)
Sulfur substitution pattern may alter target-binding kinetics
Oxidative metabolism differences not quantified
structure-activity relationship methylsulfanyl group metabolic stability

Commercial Sourcing and Defined Purity Advantage

The compound is available as a catalogued screening item (ChemDiv Y042-4549, 28 mg) with a defined InChI Key (YIQBEGPXSPOXAB-UHFFFAOYSA-N) and stereochemistry (achiral), ensuring batch-to-batch structural fidelity . In procurement practice, this reduces the need for in-house custom synthesis or sourcing from non-validated suppliers, a common bottleneck when working with patented but not widely available FLAP inhibitors. The explicit association with a commercial compound ID enables rapid re-order and literature cross-referencing, providing a reproducibility advantage over compounds described only in patent text without commercial availability.

Procurement
Data to verify
Catalog ID Y042-4549 · 28 mg · InChI Key
Verified identity accelerates start-up and reproducibility
Confirm lot purity before key assays
compound procurement reproducibility screening library

Optimal Use Cases for N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide in Scientific and Industrial Workflows


Primary FLAP-Binding Screening and Hit Validation

Researchers establishing a FLAP inhibitor screening cascade can use this compound as a structurally characterized reference agent. Its classification within the FLAP modulator patent genus [1] supports its use in initial binding assays (e.g., 125I-ligand displacement) to benchmark assay performance before screening larger libraries, leveraging its commercially catalogued availability and known physicochemical profile .

SAR Exploration of Arylpiperazine Butanamide FLAP Inhibitors

Medicinal chemistry programs focused on optimizing the potency and selectivity of FLAP inhibitors can use this compound as a core scaffold. The 3-(methylsulfanyl)phenyl and 4-(pyridin-2-yl)piperazine substitution pattern represents a specific SAR vector; analogs with different sulfur oxidation states (e.g., sulfoxide, sulfone) or heterocycle replacement can be compared to quantify the impact on FLAP binding and cellular leukotriene biosynthesis inhibition, as suggested by SAR trends in related patents [2].

In Vitro ADME Profiling and Permeability Assessment

With a predicted TPSA of 51.28 Ų and balanced logP/logD values , the compound serves as a tool molecule for correlating in silico permeability predictions with experimental Caco-2 or PAMPA data in FLAP inhibitor series. Its moderate solubility prediction (logSw -2.95) makes it suitable for standard cell-based assay conditions without requiring extreme DMSO concentrations.

Procurement-Intensive Academic and Industrial Collaborative Projects

Consortia or multi-site projects requiring a shared, verified chemical probe for FLAP-related research can adopt this compound as an inter-laboratory standard. Its commercial availability with a unique InChI Key and defined vendor ID (Y042-4549) ensures that all sites work with identical material, eliminating variability from independent synthesis and strengthening cross-study data comparability.

Application
Selection Property
Validation Focus
FLAP binding screening
Structurally characterized FLAP inhibitor tool
Assay benchmarking and hit confirmation
FLAP inhibitor SAR studies
Defined 3-SCH₃ and 4-pyridinylpiperazine scaffold
Impact of substituent modification on target binding
In vitro ADME profiling
Predicted drug-like physicochemical profile
Correlate in silico predictions with experimental permeability
Multi-site collaborative research
Commercial availability with verified identity
Cross-study reproducibility and material consistency
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